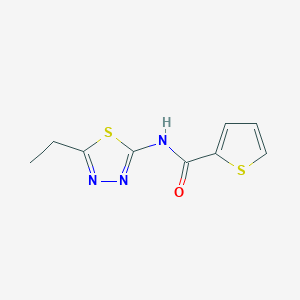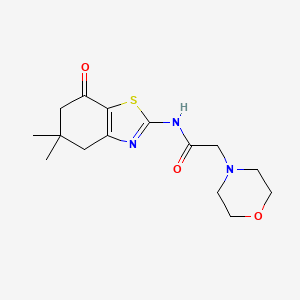
3-(2,4-dimethylphenyl)-1-(2-thienyl)-2-propen-1-one semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dimethylphenyl)-1-(2-thienyl)-2-propen-1-one semicarbazone is a compound that has attracted a lot of attention in scientific research due to its potential therapeutic applications. This compound is a semicarbazone derivative, which is a class of compounds known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3-(2,4-dimethylphenyl)-1-(2-thienyl)-2-propen-1-one semicarbazone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are known to play a role in inflammation and pain. It is also believed to interact with DNA and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3-(2,4-dimethylphenyl)-1-(2-thienyl)-2-propen-1-one semicarbazone has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been found to exhibit anticonvulsant activity in animal models of epilepsy. In addition, it has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2,4-dimethylphenyl)-1-(2-thienyl)-2-propen-1-one semicarbazone in lab experiments is its diverse biological activities. It can be used in a variety of assays to study its effects on inflammation, pain, epilepsy, and cancer. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are many potential future directions for research on 3-(2,4-dimethylphenyl)-1-(2-thienyl)-2-propen-1-one semicarbazone. One area of research could focus on its potential use as a chelating agent for heavy metals. Another area of research could focus on its potential use as an antitumor agent, either alone or in combination with other drugs. Additionally, further studies could be conducted to better understand its mechanism of action and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of 3-(2,4-dimethylphenyl)-1-(2-thienyl)-2-propen-1-one semicarbazone involves the reaction of 3-(2,4-dimethylphenyl)-1-(2-thienyl)-2-propen-1-one with semicarbazide hydrochloride in the presence of a base such as sodium hydroxide. The reaction yields the semicarbazone derivative, which can be purified by recrystallization.
Applications De Recherche Scientifique
3-(2,4-dimethylphenyl)-1-(2-thienyl)-2-propen-1-one semicarbazone has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. It has also been investigated for its potential use as a chelating agent for heavy metals.
Propriétés
IUPAC Name |
[(E)-[(E)-3-(2,4-dimethylphenyl)-1-thiophen-2-ylprop-2-enylidene]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11-5-6-13(12(2)10-11)7-8-14(18-19-16(17)20)15-4-3-9-21-15/h3-10H,1-2H3,(H3,17,19,20)/b8-7+,18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFIKFIKDBZOPB-UABRHEIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=N\NC(=O)N)/C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[(E)-3-(2,4-dimethylphenyl)-1-thiophen-2-ylprop-2-enylidene]amino]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691042.png)

![1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol](/img/structure/B5691061.png)

![2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5691077.png)

![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(pyrimidin-4-ylmethyl)benzamide](/img/structure/B5691084.png)
![1-[3-(difluoromethoxy)benzyl]piperidin-2-one](/img/structure/B5691109.png)
![(3R*,4R*)-1-[4-(4-fluorophenyl)butanoyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5691112.png)
![1-(2,3-dimethylphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5691118.png)
![3-(4-ethylbenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5691125.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691139.png)
![2-ethyl-N-[2-(2-methylphenyl)-2-(4-methyl-1-piperidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5691144.png)